
1-methyl-1H-indole-3-sulfonamide
Vue d'ensemble
Description
1-methyl-1H-indole-3-sulfonamide is a derivative of indole, a class of heterocyclic compounds that exhibits a variety of pharmacological actions . Indole and its derivatives have been gaining interest due to their physiological activity, including antibacterial, anticonvulsant, antifungal, antimalarial, antidiabetic, antidepressant, anticancer, and antimicrobial properties .
Synthesis Analysis
Sulfonamide-based indole derivatives, including this compound, have been synthesized using 1H-indole-2-carboxylic acid as a starting material . The structure of these synthesized compounds was confirmed by 1H NMR and LCMS Spectroscopy .Molecular Structure Analysis
The indole moiety constitutes a benzene ring fused with a pyrrole ring to form a bicyclic structure with a nitrogen atom as the major component . The molecular formula of 1-methyl-1H-indole is C9H9N .Chemical Reactions Analysis
Indole-sulfonamide is thought to be a suitable pharmacophore equivalent for substituting active sites in drug design since it undergoes substitution, primarily at the C-3 position, and has hydrophilic properties similar to the sulfonyl group .Physical And Chemical Properties Analysis
Indole, the parent compound of this compound, is a colorless crystalline solid with a melting point of around 52 °C and a boiling point of around 253 °C .Applications De Recherche Scientifique
Carbonic Anhydrase Inhibition
1-methyl-1H-indole-3-sulfonamide derivatives have been extensively studied for their inhibitory effects on carbonic anhydrases. These sulfonamides show effectiveness in inhibiting both α- and β-class carbonic anhydrases from various species, including human isoforms and those from pathogenic bacteria and fungi. This inhibition has potential applications in treating conditions where modulation of carbonic anhydrase activity is beneficial (Güzel et al., 2010).
Synthesis of Derivatives
Another significant application is in the field of chemical synthesis. The compound has been used in the synthesis of various derivatives, including benzo[f]indole-4,9-dione derivatives and N-sulfonamide derivatives. These derivatives have potential applications in developing new pharmaceuticals and materials (Nadji-Boukrouche et al., 2015).
Antimicrobial and Antifungal Activity
Some studies have explored the use of this compound derivatives as antimicrobial and antifungal agents. These compounds have shown inhibitory effects against certain bacterial and fungal enzymes, which could lead to the development of new treatments for infections caused by these organisms (Güzel et al., 2010).
Cancer Research
In cancer research, derivatives of this compound have been studied for their potential as antitumor agents. The inhibition of specific enzymes in cancer cells by these derivatives could lead to new approaches for cancer treatment (Mohan et al., 2006).
Mécanisme D'action
Target of Action
Indole derivatives have been found to bind with high affinity to multiple receptors , and sulfonamides are known to inhibit and replace para-aminobenzoic acid (PABA) in the enzyme dihydropteroate synthetase .
Mode of Action
Indole derivatives are known to interact with various biological targets, leading to a range of activities such as antiviral, anti-inflammatory, anticancer, anti-hiv, antioxidant, antimicrobial, antitubercular, antidiabetic, antimalarial, and anticholinesterase activities . Sulfonamides, on the other hand, are known to inhibit the formation of dihydrofolate, tetrahydrofolate, and subsequently inhibit bacterial DNA growth and cell division .
Biochemical Pathways
Indole derivatives are known to affect a wide range of biological activities . Sulfonamides are known to inhibit the synthesis of folic acid in bacteria by blocking the conversion of PABA to dihydropteroate, a precursor of folic acid .
Result of Action
Indole derivatives have been reported to exhibit a wide range of biological activities . Sulfonamides are known to inhibit bacterial growth and cell division .
Action Environment
Environmental factors can influence the action of many drugs .
Propriétés
IUPAC Name |
1-methylindole-3-sulfonamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H10N2O2S/c1-11-6-9(14(10,12)13)7-4-2-3-5-8(7)11/h2-6H,1H3,(H2,10,12,13) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WSUHENVFEGFSEN-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C=C(C2=CC=CC=C21)S(=O)(=O)N | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H10N2O2S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
210.26 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Synthesis routes and methods
Procedure details





Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![2-[(3-Bromophenyl)amino]pyridine-3-sulfonamide](/img/structure/B2535618.png)
![N-cyclohexyl-2-(3-(4-ethoxyphenyl)-7-oxo-3H-[1,2,3]triazolo[4,5-d]pyrimidin-6(7H)-yl)acetamide](/img/structure/B2535619.png)
![N-[(4-Methyl-2-phenyl-1,3-thiazol-5-yl)methyl]oxirane-2-carboxamide](/img/structure/B2535620.png)
![5-isopropyl-7-(morpholine-4-carbonyl)-2H-pyrazolo[4,3-c]pyridin-3(5H)-one](/img/structure/B2535621.png)
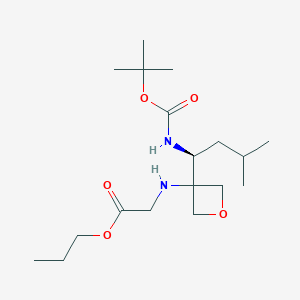
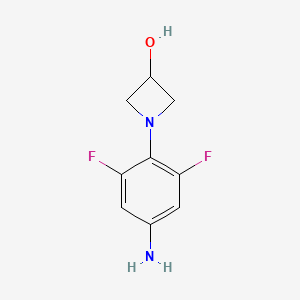
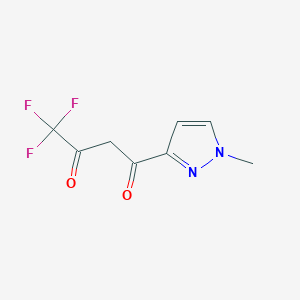
![tert-butyl N-[1-(5-methyl-1,3,4-oxadiazol-2-yl)piperidin-4-yl]carbamate](/img/structure/B2535630.png)
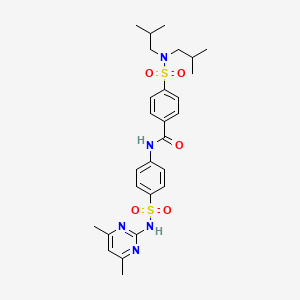
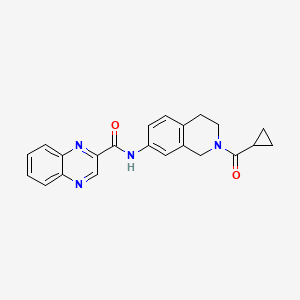
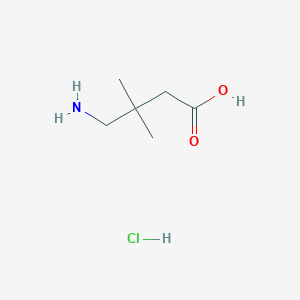
![3-Cyclopropyl-[1,2,4]triazolo[4,3-a]pyridine-5-carboxylic acid](/img/structure/B2535636.png)
![ethyl 3-[[2-[[(E)-2-(4-methylphenyl)ethenyl]sulfonylamino]acetyl]oxymethyl]-1-benzofuran-2-carboxylate](/img/structure/B2535638.png)